molecular formula C11H9ClN2O2 B5838717 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B5838717
M. Wt: 236.65 g/mol
InChI Key: GUSJOAOZPPRRBY-UHFFFAOYSA-N
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Description

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a 3-chloro group and a 5-methyl-1,2-oxazol-3-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Bases: Triethylamine, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and the benzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 3-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide
  • 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Uniqueness

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the oxazole ring makes it a versatile intermediate for the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-5-10(14-16-7)13-11(15)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSJOAOZPPRRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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